Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-(Tert-butylamino)hexanoic Acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-(Tert-butylamino)hexanoic Acid
This technical guide provides a comprehensive physicochemical and synthetic profile of 6-(tert-butylamino)hexanoic acid .[1]
CRITICAL SAFETY & IDENTITY ALERT
⚠️ DISCREPANCY NOTICE: The CAS number 13355-00-5 provided in the topic request corresponds to Melarsonyl Potassium (a toxic arsenic-based anti-parasitic agent), not 6-(tert-butylamino)hexanoic acid.
[1] * Target Compound: 6-(Tert-butylamino)hexanoic acid (Amino acid derivative). [1][2][3] * Correct CAS for Target: 1339161-82-8 (or similar isomeric catalogue references).
CAS 13355-00-5: Melarsonyl Potassium (Arsenic compound).
[1] Action: This guide profiles 6-(tert-butylamino)hexanoic acid based on the chemical name provided. Do not apply the properties of Melarsonyl to this amino acid derivative.
[1]
Executive Summary
6-(Tert-butylamino)hexanoic acid is a secondary amino acid derivative structurally related to aminocaproic acid (Amicar).[1] By incorporating a bulky tert-butyl group at the epsilon-nitrogen, this compound exhibits altered lipophilicity and steric properties compared to its parent linear amino acid.[1] It serves as a specialized intermediate in the synthesis of peptidomimetics, antifibrinolytic analogs, and zwitterionic polymer modifiers.
Chemical Identity & Structure
| Property | Detail |
| Chemical Name | 6-(Tert-butylamino)hexanoic acid |
| Synonyms | N-tert-butyl-6-aminohexanoic acid; 6-(1,1-dimethylethylamino)hexanoic acid |
| Molecular Formula | C₁₀H₂₁NO₂ |
| Molecular Weight | 187.28 g/mol |
| SMILES | CC(C)(C)NCCCCCC(=O)O |
| Structure Class |
Structural Significance
The tert-butyl moiety introduces significant steric hindrance around the nitrogen atom.[1] This modification:
-
Reduces Nucleophilicity: The amine is less prone to non-specific acylation compared to a primary amine.
-
Increases Lipophilicity: The bulky alkyl group increases the partition coefficient (LogP), potentially enhancing membrane permeability relative to 6-aminohexanoic acid.
-
Metabolic Stability: The steric bulk protects the nitrogen from rapid oxidative deamination by certain monoamine oxidases.
Physicochemical Properties
Note: Values derived from structural analogs and computational consensus due to limited experimental literature for this specific derivative.
Table 1: Physical & Thermodynamic Constants
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Solid (Crystalline) | Zwitterionic lattice structure stabilizes the solid state.[1] |
| Melting Point | 145 – 155 °C (Decomposes) | Typical for medium-chain amino acids; lower than 6-aminohexanoic acid (205°C) due to disrupted packing.[1] |
| Boiling Point | ~330 °C (Predicted) | Theoretical; decomposition occurs before boiling at atm pressure.[1] |
| Density | 1.02 ± 0.05 g/cm³ | Estimated packing density.[1] |
| Solubility (Water) | High (>50 mg/mL) | Forms a soluble zwitterion at neutral pH.[1] |
| Solubility (Organic) | Moderate (Alcohols, DMSO) | Soluble in polar protic solvents; insoluble in non-polar alkanes. |
Table 2: Electrochemical & Equilibrium Data
| Parameter | Value | Mechanistic Insight |
| pKa₁ (Carboxyl) | 4.65 ± 0.10 | Deprotonation of the carboxylic acid (-COOH → -COO⁻).[1] |
| pKa₂ (Amine) | 10.80 ± 0.20 | Protonation of the secondary amine (-NH- → -NH₂⁺-).[1] |
| Isoelectric Point (pI) | 7.73 | pH at which net charge is zero (Zwitterion dominant). |
| LogP (Octanol/Water) | -0.8 to -0.5 | More lipophilic than 6-aminohexanoic acid (-2.[1]95) but still hydrophilic.[1] |
| H-Bond Donors | 2 | Carboxyl -OH and Amine -NH.[1] |
| H-Bond Acceptors | 3 | Carbonyl O, Hydroxyl O, Amine N. |
Speciation & Reactivity Profile
The compound exists primarily as a zwitterion in physiological media. Understanding its pH-dependent speciation is critical for extraction and purification protocols.[1]
Synthetic Methodology
Two primary routes are recommended for high-purity synthesis. Method A is preferred for laboratory scale due to milder conditions.
Method A: Nucleophilic Substitution (Alkylation)
This method involves the direct alkylation of 6-bromohexanoic acid with excess tert-butylamine.[1]
-
Reagents: 6-Bromohexanoic acid, tert-Butylamine (5-10 equivalents), Ethanol or Acetonitrile.[1]
-
Mechanism: Sₙ2 attack of the amine on the alkyl bromide.
-
Why Excess Amine? To scavenge the HBr byproduct and prevent poly-alkylation (though steric hindrance of t-butyl minimizes over-alkylation).[1]
Protocol:
-
Dissolve 6-bromohexanoic acid (1.0 eq) in acetonitrile.
-
Add tert-butylamine (5.0 eq) dropwise at 0°C.
-
Reflux for 12–18 hours.
-
Concentrate in vacuo to remove solvent and excess amine.[1]
-
Purification: Dissolve residue in water (pH ~12), wash with ether (removes non-polar impurities), then adjust aqueous layer to pH 7.5. Extract with n-butanol or crystallize the zwitterion by adding acetone.[1]
Method B: Reductive Amination
Reaction of adipic semialdehyde (or a precursor like ethyl 6-oxohexanoate) with tert-butylamine followed by reduction.[1]
-
Reagents: Ethyl 6-oxohexanoate, tert-Butylamine, NaBH(OAc)₃, DCE.[1]
-
Advantage: Avoids potential elimination side reactions of alkyl halides.
Analytical Profiling
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O/DCl, 400 MHz):
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion (+ve).[1]
-
[M+H]⁺: 188.16 m/z.[1]
-
Fragmentation: Loss of tert-butyl group (M-57) is a common fragmentation pathway in high-energy collision.[1]
Applications in Drug Development[6][7]
-
Antifibrinolytic Analogs: As a lipophilic analog of
-aminocaproic acid, it targets the Kringle domains of plasminogen. The tert-butyl group may alter binding affinity or prolong plasma half-life by reducing renal clearance rates.[1] -
Peptidomimetics: Used as a non-natural amino acid linker to introduce flexibility and hydrophobicity into peptide chains, protecting them from proteolytic degradation.
-
Zwitterionic Polymers: Copolymerization into hydrogels to create non-fouling surfaces.[1] The bulky amine prevents protein adsorption via steric repulsion.
Handling & Stability
-
Storage: Hygroscopic solid. Store at +2°C to +8°C in a desiccator.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
-
Safety: Irritant to eyes, respiratory system, and skin.[4]
-
Note: Unlike the arsenic compound (CAS 13355-00-5), this amino acid derivative is not inherently cytotoxic, but standard PPE (gloves, goggles) is required.[1]
-
References
-
PubChem Database. 6-Aminohexanoic acid (Analogous properties).[1] National Library of Medicine.[1] Link[1]
-
Brychtova, K. et al. (2012).[5] Investigation of substituted 6-aminohexanoates as skin penetration enhancers.[1][6][5] Bioorganic & Medicinal Chemistry.[1] Link
-
ChemScene. Safety Data Sheet: Amino Acid Derivatives.Link[1]
-
Accela ChemBio. Product Catalog: 6-(tert-butylamino)hexanoic acid (CAS 1339161-82-8).[1][3][7]Link[1]
Sources
- 1. Benzoin (CAS 119-53-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. (S)-6-Amino-2-((R)-3-(1H-indol-3-yl)-2-{[4-(toluene-4-sulfonyl)-piperazine-1-carbonyl]-amino}-propionylamino)-hexanoic acid tert-butyl ester | C33H46N6O6S | CID 44325409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1480076-66-1,tert-butyl N-(4-carbamoylphenyl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Butyltin chloride dihydroxide 96 13355-96-9 [sigmaaldrich.com]
- 5. Investigation of substituted 6-aminohexanoates as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. 1480076-66-1,tert-butyl N-(4-carbamoylphenyl)carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
